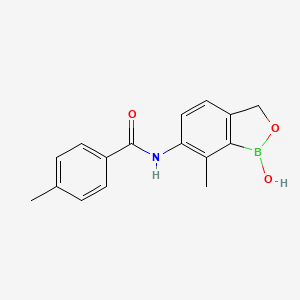
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide is a compound with a unique structure that includes a benzoxaborole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide typically involves the reaction of 1-hydroxy-7-methyl-3H-2,1-benzoxaborole with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole moiety can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzoxaborole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzoxaborole derivatives.
科学的研究の応用
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxaborole moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects.
類似化合物との比較
Similar Compounds
- 5-[(1-Hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)oxy]pyrazine-2-carboxylic acid
- N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)benzamide
Uniqueness
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide stands out due to its specific structural features and the presence of both benzoxaborole and benzamide moieties. This unique combination enhances its potential for diverse applications in various fields.
特性
分子式 |
C16H16BNO3 |
|---|---|
分子量 |
281.1 g/mol |
IUPAC名 |
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide |
InChI |
InChI=1S/C16H16BNO3/c1-10-3-5-12(6-4-10)16(19)18-14-8-7-13-9-21-17(20)15(13)11(14)2/h3-8,20H,9H2,1-2H3,(H,18,19) |
InChIキー |
KKINOSUXQSTPDY-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC(=C2C)NC(=O)C3=CC=C(C=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)
![2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine](/img/structure/B13999158.png)
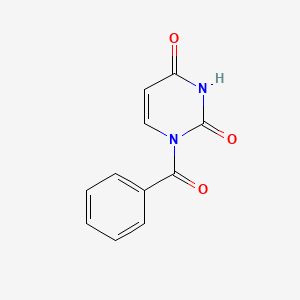
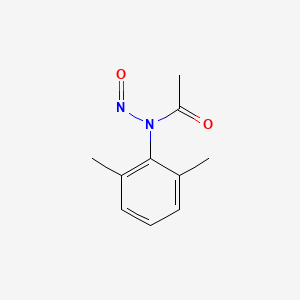
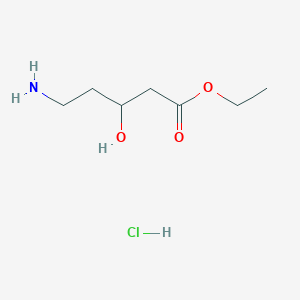
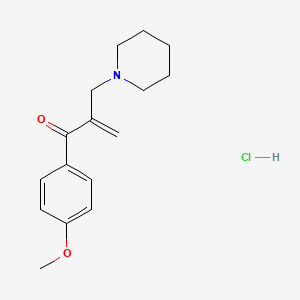
![Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate](/img/structure/B13999190.png)
![Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate](/img/structure/B13999195.png)
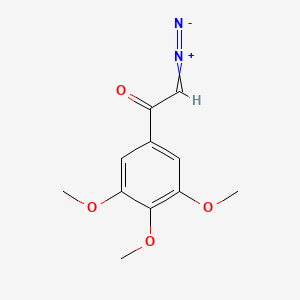
![N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine](/img/structure/B13999201.png)
![3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13999204.png)
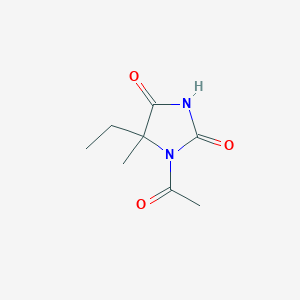
![2-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]acetonitrile](/img/structure/B13999215.png)
